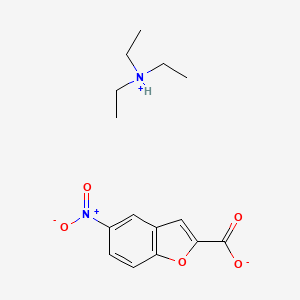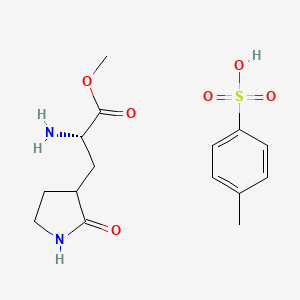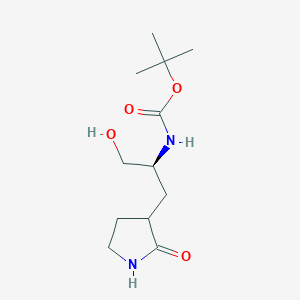![molecular formula C6H10BrClN4 B8091798 3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B8091798.png)
3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride is a brominated heterocyclic compound belonging to the class of triazolodiazepines This compound features a bromine atom attached to a fused triazole and diazepine ring system, which is hydrochloride salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions: [_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 .... Common synthetic routes include:
Condensation Reactions: Involving the reaction of hydrazine with a suitable carboxylic acid derivative to form the triazole ring.
Cyclization Reactions: Forming the diazepine ring through intramolecular cyclization processes.
Bromination: Introducing the bromine atom at the 3-position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield. The process may include continuous flow chemistry, automated synthesis platforms, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine atom to other functional groups.
Reduction: Reduction of the bromine atom to hydrogen.
Substitution Reactions: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Utilizing nucleophiles such as amines, alcohols, or thiols under appropriate reaction conditions.
Major Products Formed:
Oxidation Products: Bromine can be converted to hydroxyl groups, resulting in the formation of hydroxylated derivatives.
Reduction Products: The reduction of bromine can yield hydrogenated derivatives.
Substitution Products: Various substituted derivatives can be obtained depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 .... Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, 3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride is employed as a tool to study biological processes and pathways. It can be used to probe enzyme activities, receptor binding, and cellular signaling mechanisms.
Medicine: The compound has potential therapeutic applications, including the treatment of neurological disorders, anxiety, and depression. Its ability to modulate neurotransmitter systems makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the synthesis of various intermediates and final products. Its versatility and reactivity make it valuable for producing a wide range of chemical compounds.
Mecanismo De Acción
The mechanism by which 3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Dapiprazole Hydrochloride: A piperazine-fused triazole derivative used in medicinal chemistry.
3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine: A methylated analog with similar structural features.
Uniqueness: 3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride stands out due to the presence of the bromine atom, which imparts unique chemical reactivity and potential biological activity compared to its non-brominated counterparts. This bromine atom can be leveraged for further chemical modifications and functionalization, expanding its utility in various applications.
Propiedades
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4.ClH/c7-6-10-9-5-1-2-8-3-4-11(5)6;/h8H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKWDHZKDXQVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN2C1=NN=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(tert-Butyl) 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate hydrochloride](/img/structure/B8091731.png)

![Methyl 4'-(dimethoxymethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8091738.png)







![(1R,5S)-tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B8091819.png)

